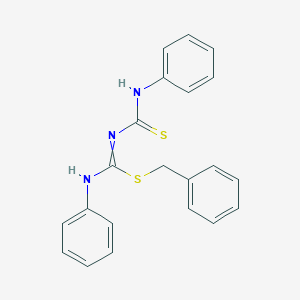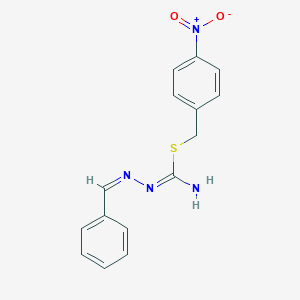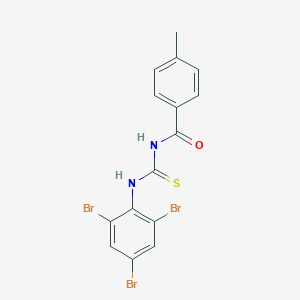![molecular formula C23H24N4O3S B307338 ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307338.png)
ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate, also known as EMTA, is a chemical compound that has gained attention for its potential use in scientific research. EMTA is a benzazepine derivative that has been shown to have various biological activities, including anti-inflammatory, antifungal, and antitumor effects.
Wirkmechanismus
The mechanism of action of ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, antifungal, and antitumor activities, this compound has been reported to have antioxidant activity. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and triglycerides.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its effects on different cell types and in different experimental conditions may vary, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One area of interest is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on this compound. Another area of interest is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Finally, more research is needed to determine the optimal conditions for using this compound in lab experiments, including the appropriate concentrations and exposure times.
Synthesemethoden
The synthesis method of ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves a multi-step reaction starting from 3-methylphenyl hydrazine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester. The reaction involves the formation of a triazole ring and a benzazepine ring, followed by the introduction of a sulfanyl group. The final product is obtained by esterification of the carboxylic acid group with ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to have various biological activities, making it a potential candidate for scientific research. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans and antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C23H24N4O3S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
ethyl 2-[3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C23H24N4O3S/c1-3-30-20(28)14-27-18-10-5-4-8-16(18)11-12-19(22(27)29)31-23-24-21(25-26-23)17-9-6-7-15(2)13-17/h4-10,13,19H,3,11-12,14H2,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
JRDAECDPTXTICE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC(=CC=C4)C |
Kanonische SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)




![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)

![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododeca-4,10-dien-2-ylidene]-N-phenylamine](/img/structure/B307272.png)
![N-[2-[(anilinocarbonyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307274.png)
![N-(1,2-bis(methylanilino)-2-{4-methyl[(methylanilino)carbonyl]anilino}vinyl)-N'-methyl-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307275.png)
![N-[2-[(anilinocarbothioyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylthiourea](/img/structure/B307276.png)
![1-[(1,3-Benzodioxol-5-ylmethylene)amino]-2-imino-3-(4-methylphenyl)-5-[(4-methylphenyl)imino]-4-imidazolidinethione](/img/structure/B307277.png)